5-epi-Smenospongine

Description

Properties

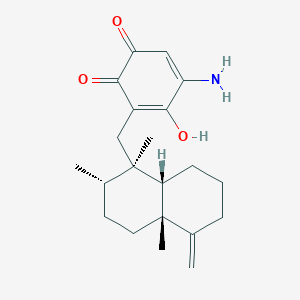

Molecular Formula |

C21H29NO3 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

3-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H29NO3/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-18(24)15(22)10-16(23)19(14)25/h10,13,17,24H,1,5-9,11,22H2,2-4H3/t13-,17+,20-,21+/m0/s1 |

InChI Key |

OBQPWRJUZHGREQ-SNLNFDIBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |

Synonyms |

5-epi-smenospongine |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

5-epi-Smenospongine possesses a complex structure characterized by a cis-decaline ring and a primary amine in its benzoquinone moiety. These features are critical for its biological activity, particularly in modulating inflammatory responses.

Immunomodulatory Effects

One of the most significant applications of this compound is its ability to enhance the production of Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells. Research indicates that at a concentration of 10 μM, this compound promotes TNF-α production to levels three times greater than control groups, highlighting its potential as an immunomodulator . This activity suggests that it could be valuable in developing treatments for inflammatory diseases.

Cytotoxicity and Anticancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which is crucial for cancer treatment strategies. Studies have shown that sesquiterpene quinones, including this compound, possess selective cytotoxicity towards specific types of cancer cells, making them promising candidates for further development as anticancer agents .

Data Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| TNF-α Production | Increased by 300% at 10 μM | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial Activity | Effective against certain bacteria |

Case Study 1: Immunomodulation

In a study examining the effects of various sesquiterpene quinones on TNF-α production, this compound was found to be the most potent compound among those tested. This study utilized LPS-stimulated RAW 264.7 cells to assess cytokine production, providing evidence that this compound could play a role in therapeutic strategies aimed at modulating immune responses .

Case Study 2: Anticancer Research

Another investigation focused on the cytotoxic properties of this compound against human leukemia cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential use as an adjunct therapy in leukemia treatment protocols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-epi-smenospongine and structurally related sesquiterpene quinones:

Key Findings:

Structural Determinants of Activity: The cis-decalin ring and primary amine at C-18 are critical for TNF-α induction, as evidenced by the inactivity of trans-decalin analogs (e.g., ilimaquinone, smenospongine) and compounds lacking the amine group (e.g., 5-epi-ilimaquinone) . Compounds with hydroxyl groups at C-18 (e.g., ilimaquinone) instead of amines show divergent bioactivities, such as Golgi disruption or IL-8 induction .

Mechanistic Divergence: While this compound enhances TNF-α production, its stereoisomer smenospongine (7) and other derivatives (e.g., smenospongiarine, smenospongorine) exhibit potent cytotoxicity (IC50 = 2–37.85 μM) in cancer cells, indicating distinct molecular targets . IL-8 induction is more pronounced in compounds with trans-decalin configurations (e.g., compounds 3, 5, 7), suggesting that TNF-α and IL-8 pathways are regulated by different structural motifs .

Cytotoxic vs. In contrast, isospongiaquinone and 5-epi-smenospongidine exhibit potent cytotoxicity (IC50 = 1.34 μM) without affecting TNF-α, underscoring functional diversity within this compound class .

Research Implications

The unique TNF-α-inducing activity of this compound positions it as a valuable tool for studying inflammatory signaling pathways. Its structural specificity also provides a template for designing analogs with enhanced immunomodulatory properties. Future studies should explore its interactions with Toll-like receptors (TLRs) or NF-κB signaling, which are central to TNF-α regulation .

Preparation Methods

Extraction and Purification from Marine Sponges

5-epi-Smenospongine was first identified as part of a family of sesquiterpene quinones isolated from the Palauan marine sponge Hippospongia sp.. The isolation process involves solvent extraction followed by chromatographic separation:

-

Crude extraction : Fresh sponge material is homogenized and extracted with methanol or dichloromethane.

-

Fractionation : The crude extract is partitioned between organic and aqueous phases, with the organic layer concentrated under reduced pressure.

-

Chromatographic purification : Sequential column chromatography (silica gel, Sephadex LH-20) and HPLC are employed to isolate individual sesquiterpene quinones.

In the original study, eight sesquiterpene quinones were isolated, including this compound (8 ), which constituted approximately 0.002% of the dry sponge mass. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed its structure, particularly the cis-decaline ring system and epimeric configuration at C-5.

Synthetic Approaches to this compound

Sc-Catalyzed Ring Expansion Strategy

A landmark synthetic route, developed by researchers in 2017, employs scandium-catalyzed ring expansion to construct the cis-decaline core. The methodology involves three key stages:

Cyclopentanone Precursor Preparation

The synthesis begins with a bicyclic cyclopentanone derivative (11 ), prepared via:

-

Methylenation : Introduction of a methylene group using Tebbe reagent.

-

Stereoselective hydrogenation : Catalytic hydrogenation over Pd/C to set the cis-ring junction.

-

Oxidation : Controlled oxidation to establish the quinone moiety.

Regioselective Ring Expansion

The critical step utilizes (trimethylsilyl)diazomethane (TMSD) and Sc(OTf)₃ catalysis to effect a 1,2-alkyl shift:

This step achieves an 89% yield of the cis-decaline product (16 ) with 8:1 regioselectivity. The scandium catalyst facilitates diazoalkane-carbonyl homologation while suppressing competing Brook rearrangements.

Functionalization and Epimerization

Final steps include:

-

Protodesilylation : Treatment with TBAF·xH₂O to remove trimethylsilyl groups.

-

Oxidative amination : Introduction of the primary amine group via Pd-mediated coupling.

-

Epimer control : The 5-epi configuration is retained through steric hindrance during ring expansion, avoiding racemization.

Table 1 : Key Parameters in Sc-Catalyzed Synthesis

| Step | Yield (%) | Selectivity (cis:trans) | Key Condition |

|---|---|---|---|

| Ring expansion | 89 | 8:1 | Sc(OTf)₃, CHCl₃, 50°C |

| Protodesilylation | 92 | - | TBAF, THF, rt |

| Oxidative amination | 75 | - | Pd(OAc)₂, PhI(OAc)₂ |

BF₃-Mediated Rearrangement Approach

An alternative strategy, adapted from tetracyclic meroterpenoid synthesis, employs Lewis acid-mediated rearrangements:

Albicanol Derivative Preparation

The synthesis begins with (±)-albicanol (5 ), which undergoes:

-

Coupling : Friedel-Crafts alkylation to attach the quinone precursor.

-

Methylation : Protection of phenolic hydroxyl groups.

BF₃·Et₂O-Mediated Cyclization

Exposure to BF₃·Et₂O induces a biogenetic-type rearrangement:

This step yields the cis-decaline core (8 ) in 62% yield, alongside a minor tetracyclic byproduct (9 , 28%). The boron trifluoride coordinates to the quinone oxygen, directing carbocation formation and subsequent cyclization.

Table 2 : BF₃-Mediated Rearrangement Outcomes

| Product | Yield (%) | Key Structural Feature |

|---|---|---|

| 8 | 62 | cis-Decaline with primary amine |

| 9 | 28 | Tetracyclic byproduct |

Comparative Analysis of Methodologies

Efficiency and Scalability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.